Cyclohexen-1-ylmethylmercury
Description
Cyclohexen-1-ylmethylmercury (CAS: 10080-39-4), systematically named chloro-1-cyclohexen-1-ylmercury, is an organomercury compound with the molecular formula C₆H₅ClHg and a molecular weight of 317.18 g/mol . Its structure comprises a cyclohexenyl ring bonded to a mercury atom, with a chlorine atom as a substituent (Figure 1).
Properties
CAS No. |
62355-62-8 |
|---|---|
Molecular Formula |
C7H11Hg |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
cyclohexen-1-ylmethylmercury |
InChI |
InChI=1S/C7H11.Hg/c1-7-5-3-2-4-6-7;/h5H,1-4,6H2; |
InChI Key |
IDWRSCOOYQCZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C[Hg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexen-1-ylmethylmercury can be synthesized through the reaction of cyclohexene with methylmercury chloride in the presence of a base. The reaction typically proceeds as follows: [ \text{C}6\text{H}{10} + \text{CH}_3\text{HgCl} \rightarrow \text{C}_6\text{H}_9\text{CH}_2\text{Hg} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of cyclohexenone derivatives.
Reduction: Reduction reactions can convert this compound to cyclohexylmethylmercury.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercury atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexylmethylmercury.
Substitution: Various substituted cyclohexenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexen-1-ylmethylmercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of certain polymers and as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of cyclohexen-1-ylmethylmercury involves its ability to form strong bonds with sulfur-containing groups in proteins and enzymes. This interaction can inhibit enzyme activity and disrupt cellular functions. The compound’s reactivity is primarily due to the presence of the mercury atom, which can form covalent bonds with thiol groups in biological molecules.
Comparison with Similar Compounds
Structural Features :
- Mercury-chlorine bond : Polar and labile, enabling ligand-exchange reactions under specific conditions.
Comparison with Similar Organomercury Compounds
To contextualize Cyclohexen-1-ylmethylmercury’s properties, we compare it with structurally analogous organomercury compounds (Table 1).
Table 1: Comparative Analysis of Organomercury Compounds
Reactivity Differences
This compound vs. Methylmercury chloride :
- The cyclohexenyl group’s unsaturated ring increases steric hindrance and reduces volatility compared to methylmercury’s linear alkyl chain. This may lower environmental mobility but enhance persistence in lipid-rich environments .
- The Hg-Cl bond in both compounds is susceptible to hydrolysis, but the electron-withdrawing cyclohexenyl group in this compound may slow this process compared to methylmercury .
- This compound vs. Phenylmercury acetate: The aromatic ring in phenylmercury acetate stabilizes the mercury center via resonance, making it less reactive in ligand-exchange reactions.
Thermodynamic and Environmental Behavior
- Degradation Pathways: Unlike phenylmercury derivatives, which degrade to inorganic mercury under UV light, this compound’s stability under environmental conditions remains unstudied.
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